

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid literature review

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Compound of Interest

Compound Name: (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**

Authored by a Senior Application Scientist Foreword: The Ascendancy of Boronic Acids in Modern Chemistry

The field of medicinal chemistry has been profoundly impacted by the strategic incorporation of boron, an element once perceived with caution due to toxicity concerns.^{[1][2][3]} This perspective has been thoroughly demystified, largely catalyzed by the success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003 for treating multiple myeloma.^{[1][3]} Boronic acids, characterized by a C–B bond and two hydroxyl groups, are now recognized as indispensable building blocks in organic synthesis and privileged scaffolds in drug design. Their unique ability to form reversible covalent bonds, particularly with the diols found in biological sugars or the active site serines of proteases, grants them a distinctive mechanistic footprint.^[4]

This guide focuses on a specific, functionally rich derivative: **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**. We will dissect its molecular architecture, explore robust synthetic strategies, and elucidate its multifaceted applications, providing

researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established chemical principles.

Molecular Profile and Physicochemical Characteristics

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring three critical functional domains: a phenylboronic acid core, a tertiary amide (carbamoyl) linker, and a benzyl group. This specific arrangement of functional groups dictates its reactivity, solubility, and potential biological interactions.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

Property	Value	Reference(s)
CAS Number	874460-01-2	[5] [6] [7] [8]
Molecular Formula	C ₁₅ H ₁₆ BNO ₃	[5] [6] [8]
Molecular Weight	269.10 g/mol	[5] [7]
Appearance	Solid	[5]
Synonyms	3-[N-Benzyl-N-(methylaminocarbonyl)]benzenboronic acid	[5] [7]

Structural Analysis and Functional Implications

The molecule's utility stems from the interplay of its distinct chemical moieties.

- The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center. As a mild Lewis acid with a trigonal planar geometry, it is the cornerstone of the molecule's most important reactions.[\[9\]](#)
 - Reversible Covalent Bonding: It readily reacts with 1,2- or 1,3-diols to form cyclic boronate esters.[\[4\]](#)[\[10\]](#) This interaction is fundamental to its use in carbohydrate sensing and cell

targeting, as the surfaces of mammalian cells are rich in diol-containing glycans.[11]

- Serine Protease Inhibition: The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the active site of a protease, forming a stable, reversible tetrahedral adduct that mimics the transition state of peptide hydrolysis. [12][13]
- Cross-Coupling Reactions: It is an essential partner in palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6]
- The Phenyl Ring: This aromatic scaffold provides a rigid and stable core, positioning the boronic acid and carbamoyl groups in a defined meta-relationship.
- The Benzyl(methyl)carbamoyl Group: This group significantly influences the molecule's pharmacokinetic properties. The benzyl and methyl substituents enhance lipophilicity and steric bulk, which can modulate target binding affinity and cell permeability.[4] The amide bond can participate in hydrogen bonding interactions within a biological target's binding pocket.

Synthesis and Manufacturing

While many boronic acids are commercially available, understanding their synthesis is crucial for creating novel derivatives and scaling up production. The synthesis of aryl boronic acids is a well-established field in organic chemistry.

General Strategies for Aryl Boronic Acid Synthesis

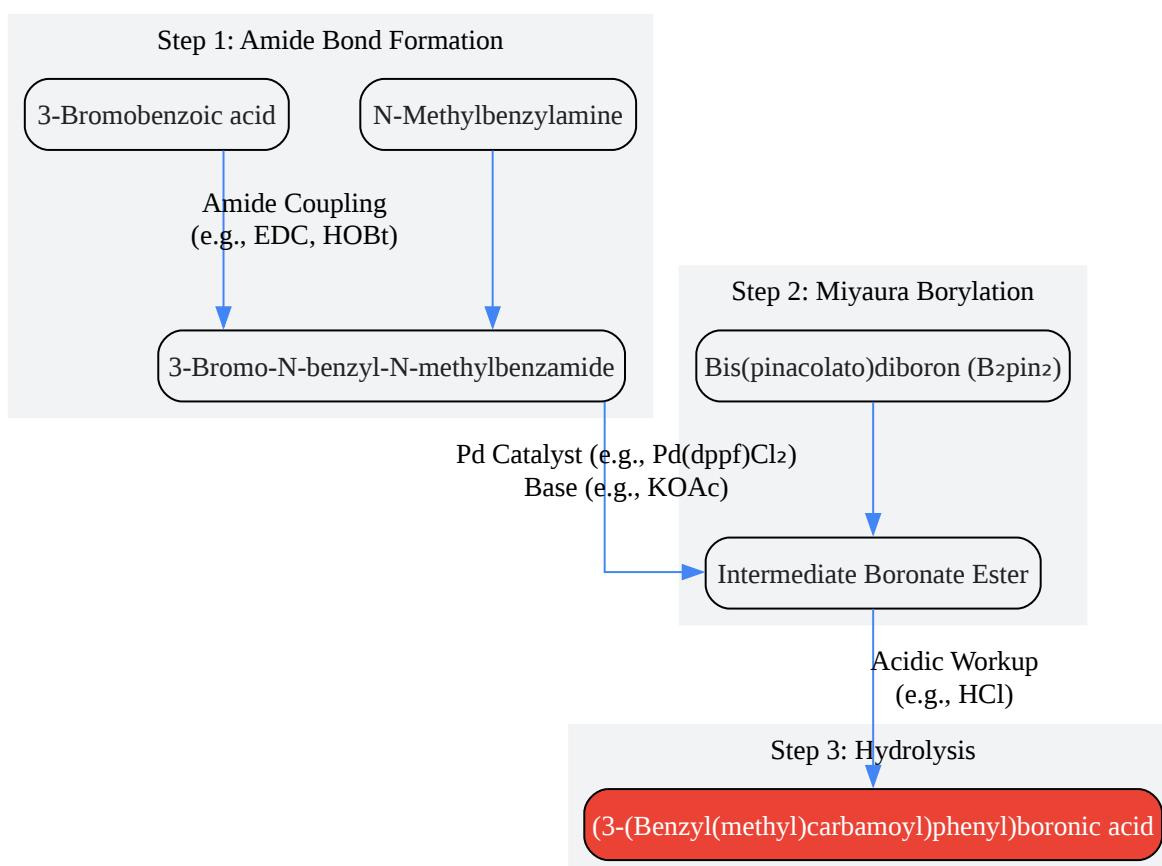
Several robust methods are employed for the synthesis of aryl boronic acids:

- Grignard/Organolithium Pathway: The classic approach involves the reaction of an aryl Grignard or organolithium reagent (formed from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis.[1][14][15]
- Miyaura Borylation: A more modern and highly versatile method is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron ($B_2\text{pin}_2$).[4][14] This reaction exhibits excellent functional group tolerance.

- C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly popular, atom-economical strategy.[14]

Proposed Synthetic Workflow for (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

A logical and efficient synthetic route leverages the power of amide coupling and Miyaura borylation. This multi-step process ensures high purity and yield.



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Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a self-validating, step-by-step methodology based on established chemical principles.

PART 1: Amide Bond Formation

- **Setup:** To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N-methylbenzylamine (1.1 eq).
- **Coupling:** Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBr, 1.5 eq).
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
 - **Causality:** EDC and HOBr activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond while minimizing side reactions.
- **Work-up:** Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO_3 solution, and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product, 3-bromo-N-benzyl-N-methylbenzamide, by column chromatography on silica gel.

PART 2: Miyaura Borylation and Hydrolysis

- **Setup:** In a Schlenk flask, combine the purified amide from Part 1 (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc , 3.0 eq), and $[\text{1},\text{1}'\text{-Bis(diphenylphosphino)ferrocene}]$ dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq).
- **Reaction:** Evacuate and backfill the flask with nitrogen three times. Add anhydrous dioxane as the solvent and heat the mixture to 80-90 °C for 8-12 hours.

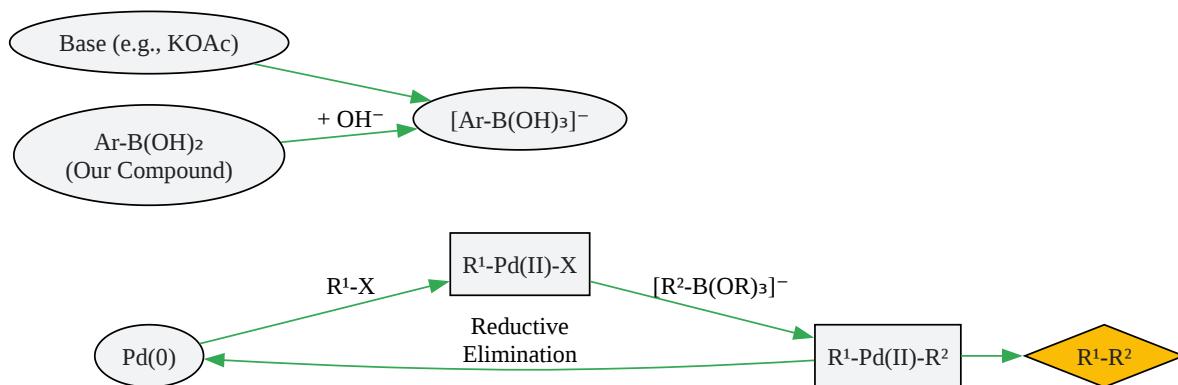
- Causality: The palladium complex catalyzes the cross-coupling reaction between the aryl bromide and the diboron reagent. KOAc acts as the necessary base to facilitate the catalytic cycle.
- Hydrolysis: After cooling to room temperature, add 2M HCl and stir vigorously for 2-4 hours to hydrolyze the pinacol boronate ester to the final boronic acid.
- Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate.
- Final Purification: Purify the final compound, **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**, by recrystallization or column chromatography to yield a solid product.

Core Applications in Research and Development

This molecule is not merely a synthetic intermediate; it is a versatile tool with direct applications in medicinal chemistry, chemical biology, and diagnostics.

Advanced Building Block in Organic Synthesis

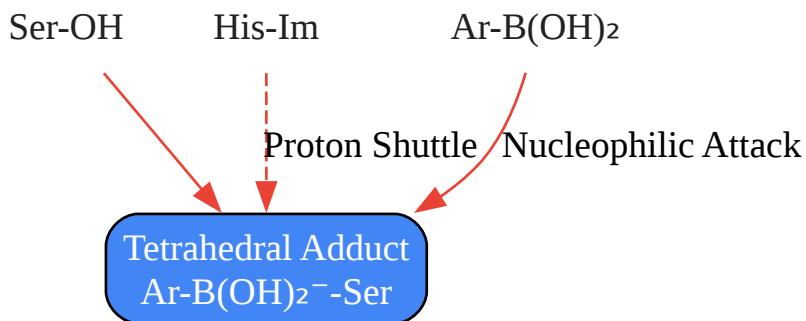
The primary application is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.^[6] It allows for the direct installation of the benzyl(methyl)carbamoylphenyl moiety into a target molecule, enabling the rapid synthesis of complex biaryl systems often found in bioactive compounds.^[6]

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Serine Protease Inhibition

Boronic acids are a well-established class of competitive, reversible inhibitors for serine proteases.^{[12][16]} The mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's active site.^{[13][17]}

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Caption: Mechanism of serine protease inhibition by a boronic acid.

This inhibitory action makes **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** and its derivatives promising candidates for developing therapeutics against diseases where serine proteases are dysregulated, such as in certain cancers, inflammatory conditions, and viral life cycles.[12][18]

Carbohydrate Recognition and Cellular Delivery

The boronic acid group can form reversible boronate esters with cis-diols, a structural motif abundant in carbohydrates like glucose and sialic acid.[4][10][19] This property opens up several advanced applications:

- Glucose Sensing: The binding equilibrium between the boronic acid and glucose is concentration-dependent, forming the basis for glucose-responsive materials used in diabetes monitoring.[4][20]
- Targeted Drug Delivery: Cancer cells often overexpress sialic acid on their surfaces. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cells, enabling targeted therapy.[4][19]
- Protein Transduction: Conjugating boronic acids to proteins can facilitate their delivery into cells by mediating transient binding to the diol-rich glycocalyx on the cell surface.[11]

Conclusion and Future Perspectives

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is a highly functionalized and versatile platform for innovation. Its value lies in the synergistic combination of a reactive boronic acid head, a rigid phenyl scaffold, and a tunable carbamoyl side chain.

Future research directions should focus on:

- Derivative Synthesis: Modifying the benzyl and methyl groups on the carbamoyl moiety to fine-tune solubility, cell permeability, and target affinity for specific proteases or receptors.[4]

- Conjugate Chemistry: Using the molecule as a scaffold to attach fluorescent probes, drug payloads, or targeting ligands for advanced diagnostic and therapeutic systems.
- Material Science: Incorporating this molecule into polymers or hydrogels to create smart materials that respond to biological stimuli like pH or glucose concentration.[\[19\]](#)[\[21\]](#)

As the demand for precision in drug development and chemical biology grows, intelligently designed molecules like **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** will continue to be essential tools for pushing the boundaries of scientific discovery.

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